molecular formula C11H15N3OS B1656625 [(E)-(4-propoxyphenyl)methyleneamino]thiourea CAS No. 5351-86-0

[(E)-(4-propoxyphenyl)methyleneamino]thiourea

Cat. No.: B1656625
CAS No.: 5351-86-0
M. Wt: 237.32 g/mol
InChI Key: ZCPNUSUFXTTYKA-UHFFFAOYSA-N
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Description

[(E)-(4-propoxyphenyl)methyleneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes a thiourea group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.

Chemical Reactions Analysis

[(E)-(4-propoxyphenyl)methyleneamino]thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[(E)-(4-propoxyphenyl)methyleneamino]thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions. In biology and medicine, thiourea derivatives, including this compound, have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . These compounds are also utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of [(E)-(4-propoxyphenyl)methyleneamino]thiourea involves its interaction with various molecular targets and pathways. Thiourea derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their biological effects. For example, they can inhibit the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Properties

IUPAC Name

[(4-propoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-7-15-10-5-3-9(4-6-10)8-13-14-11(12)16/h3-6,8H,2,7H2,1H3,(H3,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNUSUFXTTYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-86-0
Record name 2-[(4-Propoxyphenyl)methylene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5351-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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